molecular formula C18H21NO4S B334783 PROPYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334783
M. Wt: 347.4 g/mol
InChI Key: VJOIRITXMNYBSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, the benzothiophene ring is synthesized through cyclization reactions.

    Introduction of the Furoyl Group: The furoyl group is introduced via acylation reactions using 2-methyl-3-furoyl chloride.

    Amidation: The amino group is introduced through an amidation reaction with the furoyl derivative.

    Esterification: Finally, the propyl ester is formed through esterification with propanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of propyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • Ethyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of propyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

propyl 2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-3-9-23-18(21)15-13-6-4-5-7-14(13)24-17(15)19-16(20)12-8-10-22-11(12)2/h8,10H,3-7,9H2,1-2H3,(H,19,20)

InChI Key

VJOIRITXMNYBSO-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(OC=C3)C

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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